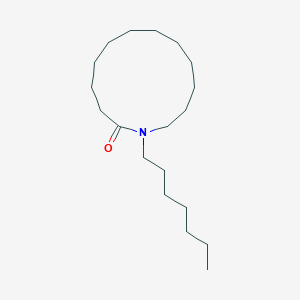
1-Heptyl-1-azacyclotridecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptyl-1-azacyclotridecan-2-one can be synthesized from cyclododecatriene. The triene is hydrogenated to cyclododecane, which is then oxidized with air or oxygen in the presence of boric acid and transition metal salts (e.g., cobalt (II) acetate) to obtain a mixture of cyclododecanol and cyclododecanone . This mixture is dehydrogenated on a copper contact catalyst to cyclododecanone, which is then reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield this compound .
Industrial Production Methods: An alternative industrial process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride. The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to this compound by heating to 160°C. The overall yield of this process can reach up to 93% .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted lactams depending on the nucleophile used.
Applications De Recherche Scientifique
1-Heptyl-1-azacyclotridecan-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Heptyl-1-azacyclotridecan-2-one involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and stability . The lactam ring structure allows it to undergo ring-opening polymerization, which is crucial in the production of nylon-12 .
Comparaison Avec Des Composés Similaires
1-Heptyl-1-azacyclotridecan-2-one can be compared with other macrocyclic lactams such as:
Caprolactam: Used in the production of nylon-6.
Enantholactam: Used in the synthesis of specialty polymers.
Dodecalactam: Similar to this compound but with different chain lengths and properties.
Uniqueness: this compound is unique due to its specific ring size and the presence of a heptyl group, which imparts distinct chemical and physical properties. Its ability to undergo efficient ring-opening polymerization makes it highly valuable in the production of high-performance engineering plastics .
Propriétés
Numéro CAS |
58331-39-8 |
|---|---|
Formule moléculaire |
C19H37NO |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
1-heptyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-11-14-17-20-18-15-12-9-7-5-6-8-10-13-16-19(20)21/h2-18H2,1H3 |
Clé InChI |
FPTNCOZPBHUKMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1CCCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



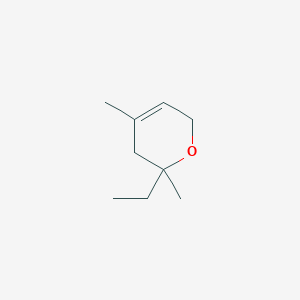
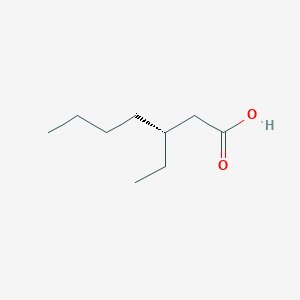
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)


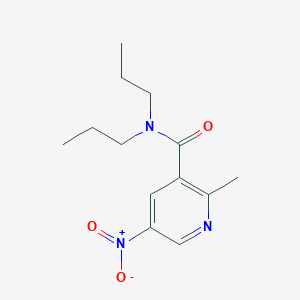
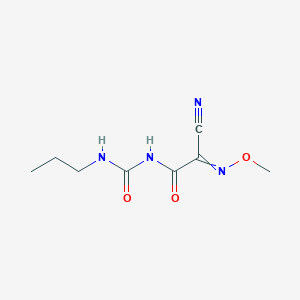
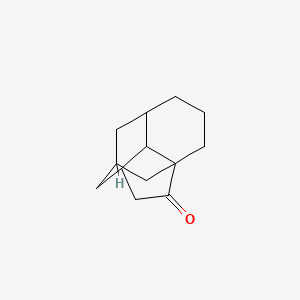
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)




